REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl:7][C:6]1[C:2]([NH:1][S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])=[N:3][O:4][C:5]=1[CH3:8].[NH2:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=1.[C:9]1([S:15]([N:1]([C:2]2[C:6]([Cl:7])=[C:5]([CH3:8])[O:4][N:3]=2)[S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NOC(=C1Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography with 10-100% ethyl acetate/hexanes as eluent
|
Type
|
CUSTOM
|
Details
|
A crystalline solid was obtained
|
Type
|
CUSTOM
|
Details
|
after recrystallization from ethyl acetate/hexanes, m.p. 139-141° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NOC1C)NS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC(=C1Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N(S(=O)(=O)C1=CC=CC=C1)C1=NOC(=C1Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |